6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Overview
Description
6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a complex heterocyclic compound It features a thiazoloquinoline core, which is a fused ring system combining a thiazole and quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core and have similar biological activities.
Thiazole derivatives: These compounds share the thiazole ring and can have similar chemical reactivity.
Uniqueness
6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is unique due to its specific combination of functional groups and fused ring system, which can impart distinct chemical and biological properties not found in simpler quinoline or thiazole derivatives.
Properties
IUPAC Name |
6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2S2/c1-5-14-7-6-8-16-17-19(21(3,4)22-18(14)16)25-23(20(17)24)15-11-9-13(2)10-12-15/h6-12,22H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDXKPRCZSEUIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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